molecular formula C18H19N5O B12244340 2-[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine

2-[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine

Cat. No.: B12244340
M. Wt: 321.4 g/mol
InChI Key: DRCPWNVWCTXIMQ-UHFFFAOYSA-N
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Description

2-[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the naphthyridine ring. Each step requires specific reagents and conditions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of 2-[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-1,8-naphthyridine is unique due to its combination of three distinct heterocyclic rings, which confer specific chemical and biological properties.

Properties

Molecular Formula

C18H19N5O

Molecular Weight

321.4 g/mol

IUPAC Name

(1-methylpyrazol-4-yl)-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H19N5O/c1-22-12-15(11-20-22)18(24)23-9-6-13(7-10-23)16-5-4-14-3-2-8-19-17(14)21-16/h2-5,8,11-13H,6-7,9-10H2,1H3

InChI Key

DRCPWNVWCTXIMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3

Origin of Product

United States

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